Schisandrin C epoxide
Overview
Description
Schisandrin C epoxide is a derivative of Schisandrin C, a lignan compound primarily found in the fruit of Schisandra chinensisThis compound is known for its potential pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .
Mechanism of Action
Target of Action
Schisandrin C epoxide primarily targets the nuclear factor erythroid 2-related factor-2 (Nrf-2) and nuclear factor kappa B (NF-κB) pathways . These pathways play crucial roles in cellular responses to oxidative stress and inflammation, respectively .
Mode of Action
this compound interacts with its targets by modulating their activities. It has been shown to stimulate Nrf-2 signaling, which leads to the expression of cytoprotective genes that combat oxidative stress . Additionally, it suppresses the activation of NF-κB, thereby mitigating the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .
Biochemical Pathways
The compound affects several biochemical pathways. It bolsters the myocardial antioxidant-reducing response, mitigating the impact of oxygen free radicals . It also regulates inflammatory signaling pathways, notably MAPK, PI3K/Akt . These pathways are intimately associated with the effects maintenance of cellular homeostasis and protection by Schisandrin C against oxidative damage .
Pharmacokinetics
The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . This highlights the importance of considering ADME (Absorption, Distribution, Metabolism, and Excretion) properties when evaluating the compound’s impact on bioavailability.
Result of Action
At the molecular level, this compound triggers apoptosis, arrests the cell cycle, induces oxidative stress, and modulates autophagy . At the cellular level, it enhances mitochondrial biogenesis and autophagy in skeletal muscle cells, offering protection against oxidative damage .
Action Environment
Environmental factors, such as regional climate and soil conditions, can influence the composition and contents of secondary metabolites in this compound . These factors can affect the compound’s action, efficacy, and stability, underscoring the importance of considering environmental influences when studying the compound’s pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Schisandrin C epoxide typically involves the epoxidation of Schisandrin C. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve the extraction of Schisandrin C from Schisandra chinensis followed by chemical epoxidation. The process requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.
Reduction: The epoxide ring can be reduced to form diols using reducing agents like lithium aluminum hydride.
Substitution: The epoxide ring can be opened by nucleophiles such as amines or alcohols, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: m-chloroperoxybenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products:
Oxidized derivatives: Various oxidized forms of this compound.
Diols: Products of epoxide ring reduction.
Substituted products: Compounds formed by nucleophilic ring opening.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and protecting against oxidative stress.
Medicine: Explored for its hepatoprotective, anti-inflammatory, and antioxidant properties. It has shown promise in the treatment of liver diseases and cardiovascular conditions.
Industry: Potential use in the development of nutraceuticals and functional foods
Comparison with Similar Compounds
Schisandrin A: Another lignan from Schisandra chinensis with similar antioxidant and hepatoprotective properties.
Schisandrin B: Known for its neuroprotective and anti-inflammatory effects.
Deoxyschisandrin: Exhibits strong antioxidant activity and potential anti-cancer properties.
Uniqueness of Schisandrin C Epoxide: this compound stands out due to its unique epoxide structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its potent pharmacological effects make it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(1S,20R,21R,22S)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3/t9-,10+,17-,18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJVZLGKOMMOJB-MOGXELDJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C3=CC4=C(C(=C3C5=C(C6=C(C=C5C1O2)OCO6)OC)OC)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]2C3=CC4=C(C(=C3C5=C(C6=C(C=C5[C@@H]1O2)OCO6)OC)OC)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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